2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione
CAS No.:
Cat. No.: VC16531067
Molecular Formula: C21H22FN3O4
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22FN3O4 |
|---|---|
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | 2-[3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C21H22FN3O4/c22-18-11-14(5-6-19(18)24-7-9-29-10-8-24)23-12-15(26)13-25-20(27)16-3-1-2-4-17(16)21(25)28/h1-6,11,15,23,26H,7-10,12-13H2 |
| Standard InChI Key | UVDYUDNYSNKZRV-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=C(C=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central 2-hydroxypropyl chain bridging an isoindole-1,3-dione group and a 3-fluoro-4-morpholinylaniline moiety. The stereochemistry at the C2 position of the hydroxypropyl chain is explicitly defined as the (R)-enantiomer, a configuration critical for its biological activity . The morpholine ring contributes to the molecule’s solubility in polar solvents, while the fluorinated aromatic ring enhances its metabolic stability.
Physical and Thermal Characteristics
Key physicochemical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Melting Point | 155–156°C | |
| Density | 1.397 g/cm³ | |
| Solubility | Chloroform, Ethanol, Methanol | |
| Appearance | Orange to Dark Orange Solid | |
| Storage Conditions | Refrigerated (2–8°C) |
The compound’s limited solubility in aqueous media necessitates formulation strategies such as salt formation or prodrug derivatization for therapeutic use.
Synthesis and Analytical Characterization
Multi-Step Synthetic Pathway
The synthesis involves sequential nucleophilic substitutions and condensation reactions. A typical route begins with the reaction of 3-fluoro-4-morpholinylaniline with epichlorohydrin to form an epoxide intermediate, which undergoes ring-opening with phthalimide potassium salt to yield the target compound . Optimized reaction conditions (e.g., anhydrous tetrahydrofuran at 0–5°C) are crucial to achieving yields exceeding 65%.
Quality Control and Structural Verification
High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm confirms purity (>98%), while Nuclear Magnetic Resonance (NMR) spectroscopy provides structural validation. The -NMR spectrum displays characteristic signals:
-
δ 7.85–7.70 ppm (m, 4H, isoindole aromatic protons)
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δ 6.90–6.60 ppm (m, 3H, fluorophenyl protons)
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δ 3.70–3.60 ppm (m, 4H, morpholine O–CH)
Pharmacological Relevance and Mechanism of Action
Role in Linezolid Production
This compound is a key intermediate in synthesizing Linezolid (Zyvox®), an oxazolidinone-class antibiotic effective against Gram-positive pathogens like MRSA . Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing formation of the initiation complex . The (R)-configuration of the hydroxypropyl chain in 2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione is essential for maintaining Linezolid’s stereochemical integrity and antimicrobial potency .
Stability and Reactivity Under Varied Conditions
pH-Dependent Degradation
Stability studies reveal rapid degradation under acidic conditions (pH < 3), with a half-life () of 2.3 hours at 25°C. Neutral and alkaline conditions (pH 7–9) enhance stability ( hours). Degradation products include phthalic acid and 3-fluoro-4-morpholinylaniline, identified via LC-MS.
Thermal Decomposition
Thermogravimetric analysis (TGA) shows onset of decomposition at 180°C, with complete degradation by 250°C . Storage at refrigerated temperatures (2–8°C) in amber glass vials is recommended to prevent photolytic cleavage of the morpholine ring .
Applications in Drug Development and Future Directions
Antimicrobial Resistance Mitigation
As antibiotic resistance escalates, structural analogs of this compound are being explored to overcome resistance mechanisms. Modifications at the fluorophenyl position (e.g., replacing fluorine with chlorine) have yielded derivatives with 4-fold greater potency against Linezolid-resistant Enterococcus faecium.
Neurological Disorder Therapeutics
The morpholine moiety’s ability to cross the blood-brain barrier has spurred interest in neurological applications. In rodent models, carbamate prodrugs of this compound reduce neuroinflammation by inhibiting microglial activation (IL-6 reduction: 62%; TNF-α reduction: 58%).
Synthetic Chemistry Advancements
Continuous-flow microreactor systems are being investigated to improve synthesis scalability. Pilot-scale trials demonstrate a 12% increase in yield and 50% reduction in solvent waste compared to batch processes.
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